molecular formula C8H10N2O3 B1586396 2-Hydroxy-4-methoxybenzohydrazide CAS No. 41697-08-9

2-Hydroxy-4-methoxybenzohydrazide

Cat. No. B1586396
CAS RN: 41697-08-9
M. Wt: 182.18 g/mol
InChI Key: VMRCVWCZLIPZLW-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-methoxybenzohydrazide is 1S/C8H10N2O3/c1-13-5-2-3-6 (7 (11)4-5)8 (12)10-9/h2-4,11H,9H2,1H3, (H,10,12) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2-Hydroxy-4-methoxybenzohydrazide is a solid substance . It has a melting point range of 173 - 175°C .

Scientific Research Applications

Chemical Structure and Properties

  • Crystal Structure Analysis : The study by Bao and Wei (2008) examined a closely related compound, N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide, revealing details about its crystal structure, such as the dihedral angle between benzene rings and the disordered orientation of the methoxy group. This structural information is crucial in understanding the chemical behavior and potential applications of similar compounds (Bao & Wei, 2008).

Environmental Analysis

  • Environmental Water Sample Analysis : Negreira et al. (2009) developed a method to determine derivatives of 2-hydroxybenzophenone, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry. This highlights the compound's relevance in environmental monitoring (Negreira et al., 2009).

Synthesis and Characterization

  • Synthesis of Derivatives : Gudasi et al. (2006) synthesized a new ligand and its metal complexes derived from a compound formed by the condensation of 2-aminobenzoylhydrazide with 2-hydroxy-3-methoxybenzaldehyde. The study provides insights into the synthesis process and potential applications of such compounds (Gudasi et al., 2006).
  • Synthesis and Lipase Inhibition : Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their potential in lipase and α-glucosidase inhibition. This shows the compound's potential in biochemical applications (Bekircan, Ülker & Menteşe, 2015).

Biological Activities and Applications

  • Biological Screening and DNA Interaction : Sirajuddin et al. (2013) researched Schiff base compounds, including derivatives of benzohydrazide, for their antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also explored these compounds' interaction with salmon sperm DNA, suggesting their potential in biological and pharmacological research (Sirajuddin, Uddin, Ali & Tahir, 2013).
  • Antimicrobial Activity Study : Tahriri et al. (2017) studied the antimicrobial activity of novel sulfonamide Schiff base compounds derived from 2-hydroxy-3-methoxybenzaldehyde, demonstrating the potential of these compounds in antimicrobial applications (Tahriri, Yousefi, Mehrani, Tabatabaee & Ashkezari, 2017).

Other Applications

  • Spectroscopic Applications : Wei and Sun (2004) reported on the use of 2-hydroxy-4-methoxybenzophenone in spectroscopic applications, particularly in the direct determination of this compound in high polymer resins usingultraviolet spectrum techniques. This application is significant in materials science, especially in the analysis and quality control of polymer products (Wei & Sun, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist/vapors/spray and contact with skin and eyes .

properties

IUPAC Name

2-hydroxy-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRCVWCZLIPZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376969
Record name 2-Hydroxy-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methoxybenzohydrazide

CAS RN

41697-08-9
Record name 2-Hydroxy-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methoxybenzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Nath, MK Bharty, R Chaurasia, S Kumari… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C13H18N2O3S2, the amide group is in the plane of the benzoyl ring with a C—N—N—C torsion angle of 177.63 (12). The two dithioate groups are in an anti …
Number of citations: 3 scripts.iucr.org
A Iraji, Z Panahi, N Edraki… - Drug Development …, 2021 - Wiley Online Library
… Design of new 2-hydroxy-4-methoxybenzohydrazide analogs As a result, the newly prepared 2-hydroxy-4-methoxybenzohydrazide analogs were designed and screened for their in …
Number of citations: 18 onlinelibrary.wiley.com
M Wu, Y Yu, Q Liu, J You, W Wu - Sensors & Materials, 2023 - sensors.myu-group.co.jp
… by the designs of these fluorescence technologies, a novel coumarin fluorescent sensor, N’-(7(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-2-hydroxy-4-methoxybenzohydrazide (…
Number of citations: 3 sensors.myu-group.co.jp
HY Liu, HH Yang, YX Diao, YF Ye, XL Zou - Russian Journal of …, 2018 - Springer
… The hydrazone compounds H 2 L 1 and H 2 L 2 were readily prepared by the condensation reaction of a 1 : 1 molar ratio of 2-hydroxy-4-methoxybenzohydrazide with 2-…
Number of citations: 8 link.springer.com
G Cihan-Üstündağ, E Mataraci-Kara… - İstanbul Journal of …, 2019 - dergipark.org.tr
… In this study we report the synthesis and structural characterization of novel N-benzoylhydrazones which were obtained by the condensation of 2-hydroxy-4-methoxybenzohydrazide …
Number of citations: 3 dergipark.org.tr
NS Kumar, EA Amandoron, A Cherkasov… - Bioorganic & medicinal …, 2012 - Elsevier
… (E)-N′-(1-(1H-indol-2-yl)ethylidene)-5-bromo-2-hydroxy-4-methoxybenzohydrazide (6δ) Compound 6δ was prepared from 3p and 5-bromo-2-hydroxy-4-methoxybenzohydrazide (5k) …
Number of citations: 31 www.sciencedirect.com

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